molecular formula C13H10O5 B15459239 Bis(3,4-dihydroxyphenyl)methanone CAS No. 61445-49-6

Bis(3,4-dihydroxyphenyl)methanone

Cat. No.: B15459239
CAS No.: 61445-49-6
M. Wt: 246.21 g/mol
InChI Key: XZXMWAHILBWKBI-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Bis(3,4-dihydroxyphenyl)methanone (CAS: 10425-11-3) is a diaryl ketone featuring two 3,4-dihydroxyphenyl (catechol) groups attached to a central carbonyl group. It is synthesized via demethylation of its dimethoxy precursor, bis(3,4-dimethoxyphenyl)methanone (208), using reagents like boron tribromide (BBr₃) in dichloromethane, yielding an 88% product as a yellow powder . Key spectral data include:

  • ¹H NMR (DMSO-d₆): Peaks at δ 7.63–7.49 (m, 2H), 7.16 (d, J = 2.1 Hz, 1H), and 6.81 (d, J = 8.2 Hz, 1H).
  • HRMS: m/z 243.0512 [M−H]⁻ (calculated for C₁₃H₁₁O₄: 229.0506) .

This compound exhibits significant antioxidant activity due to its catechol moieties, which effectively scavenge free radicals like DPPH . It also serves as a precursor for derivatives with biological applications, such as enzyme inhibition .

Properties

IUPAC Name

bis(3,4-dihydroxyphenyl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H10O5/c14-9-3-1-7(5-11(9)16)13(18)8-2-4-10(15)12(17)6-8/h1-6,14-17H
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XZXMWAHILBWKBI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1C(=O)C2=CC(=C(C=C2)O)O)O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H10O5
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID50332484
Record name bis(3,4-dihydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

246.21 g/mol
Details Computed by PubChem 2.2 (PubChem release 2021.10.14)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

61445-49-6
Record name bis(3,4-dihydroxyphenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID50332484
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Comparison with Similar Compounds

Comparison with Similar Compounds

Diaryl methanones with hydroxyl or methoxy substitutions exhibit diverse biological activities depending on their substitution patterns. Below is a comparative analysis:

Table 1: Structural and Functional Comparison of Bis(3,4-dihydroxyphenyl)methanone and Analogues

Compound Name Substituents Molecular Weight Key Biological Activities Synthesis Yield References
This compound Two 3,4-dihydroxyphenyl groups 214.22 g/mol Antioxidant, enzyme inhibition precursor 88%
(3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone 3,4-dihydroxy + 2,3,4-trihydroxy groups 246.20 g/mol Carbonic anhydrase inhibition (hCA I/II) Not reported
Bis(2,4-dihydroxyphenyl)methanone Two 2,4-dihydroxyphenyl groups 214.22 g/mol Antioxidant, antiandrogenic potential Not reported
(3,4-Dimethoxyphenyl)(4-methoxyphenyl)methanone 3,4-dimethoxy + 4-methoxy groups 272.29 g/mol Intermediate for demethylation to active forms 39.3%–42.2%
(3,4-Dihydroxyphenyl)(4-hydroxyphenyl)methanone 3,4-dihydroxy + 4-hydroxyphenyl groups 230.22 g/mol Antioxidant, structural motif for derivatives 88%
4'-Chloro-3,4-dihydroxybenzophenone 3,4-dihydroxy + 4-chlorophenyl groups 248.67 g/mol Potential therapeutic applications Not reported

Key Findings

Antioxidant Activity: Catechol (3,4-dihydroxy) groups are critical for radical scavenging. This compound outperforms mono-hydroxylated derivatives (e.g., compound 210 in ) due to dual catechol motifs . Diarylheptanoids with bis-catechol structures (e.g., SR3 in ) show stronger DPPH scavenging than flavonols, highlighting the role of hydroxylation patterns .

Enzyme Inhibition: (3,4-Dihydroxyphenyl)(2,3,4-trihydroxyphenyl)methanone inhibits human carbonic anhydrase isoenzymes (hCA I/II), with derivatives showing variable potency depending on hydroxyl positioning . Methoxy-substituted precursors (e.g., compound 208 in ) require demethylation to activate inhibitory properties, emphasizing the necessity of free hydroxyl groups .

Synthetic Accessibility :

  • Methoxy-substituted derivatives (e.g., compounds 1j–1o in ) are synthesized in moderate yields (39.1%–42.2%) and serve as stable intermediates for further functionalization .
  • Demethylation reactions (e.g., BBr₃-mediated) efficiently convert methoxy to hydroxyl groups, enabling access to bioactive forms .

Structural Diversity :

  • Substitutions like chlorine (e.g., 4'-chloro derivative in ) or additional hydroxyl groups (e.g., 2,3,4-trihydroxy in ) modulate solubility, bioavailability, and target specificity.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for Bis(3,4-dihydroxyphenyl)methanone, and how can reaction conditions be controlled to improve yield?

  • Methodological Answer : The compound can be synthesized via Friedel-Crafts acylation or condensation of substituted benzaldehydes with phenolic derivatives. For example, using 3,4-dihydroxybenzaldehyde and a phenolic partner in acidic or basic conditions. Reaction optimization includes adjusting solvent polarity (e.g., ethanol vs. DMF), temperature (80–120°C), and catalysts (e.g., AlCl₃ for acylation). Evidence from diaryl ketone syntheses shows yields improve with slow addition of reagents and inert atmospheres to prevent oxidation of catechol groups .

Q. What spectroscopic techniques are essential for confirming the structure and purity of this compound?

  • Methodological Answer : Key techniques include:

  • ¹H/¹³C NMR : To identify aromatic proton environments (e.g., dihydroxyphenyl vs. methoxy substituents) and confirm ketone carbonyl signals (~190–200 ppm in ¹³C NMR) .
  • IR Spectroscopy : Detection of carbonyl stretching (~1650 cm⁻¹) and hydroxyl groups (~3200–3500 cm⁻¹) .
  • Mass Spectrometry (MS) : High-resolution MS (HRMS) to verify molecular weight and fragmentation patterns, ensuring no side products remain .
  • Melting Point Analysis : Consistency with literature values (e.g., 221–222°C for analogs) indicates purity .

Advanced Research Questions

Q. How do structural modifications (e.g., hydroxyl group position or methylation) influence the antioxidant activity of this compound derivatives?

  • Methodological Answer : Substituent position significantly impacts radical scavenging. For example:

  • Ortho-dihydroxy groups enhance metal chelation and electron donation, as seen in analogs with 2,5-dihydroxyphenyl groups showing higher DPPH inhibition (~70–80% at 100 μM) compared to monohydroxy derivatives .
  • Methylation of hydroxyls reduces activity due to decreased hydrogen-donating capacity. Comparative assays (e.g., ABTS, FRAP) under standardized pH and temperature conditions are critical for reproducibility .

Q. How can researchers resolve contradictions in reported bioactivity data for this compound, such as varying IC₅₀ values in antioxidant assays?

  • Methodological Answer : Discrepancies often arise from:

  • Assay Conditions : Buffer composition (e.g., phosphate vs. Tris) and solvent polarity affect solubility and reactivity. Normalize protocols using reference antioxidants (e.g., ascorbic acid) .
  • Sample Purity : Impurities from incomplete synthesis (e.g., residual catalysts) may skew results. Validate purity via HPLC-UV or LC-MS before testing .
  • Cell vs. Cell-Free Systems : Antioxidant efficacy in cellular models (e.g., HepG2) may differ due to membrane permeability. Use parallel assays to compare in vitro and ex vivo activity .

Q. What computational tools are effective for predicting the interactions of this compound with biological targets (e.g., enzymes or DNA)?

  • Methodological Answer :

  • Molecular Docking (AutoDock Vina) : Simulate binding to targets like tyrosinase or topoisomerase II, using crystal structures from the PDB. Prioritize poses with hydrogen bonding to hydroxyl groups .
  • Dynamic Simulations (GROMACS) : Assess stability of ligand-protein complexes over 100-ns trajectories to identify key residues for mutagenesis studies .
  • PLIP Analysis : Automate detection of hydrophobic/π-π interactions in protein-ligand interfaces using tools like the Protein-Ligand Interaction Profiler .

Q. How does the position of substituents on the aromatic rings affect the compound’s physical properties (e.g., solubility, melting point)?

  • Methodological Answer :

  • Solubility : Hydroxyl groups improve aqueous solubility (e.g., 4-hydroxy analogs dissolve in PBS pH 7.4), while methoxy groups enhance lipid solubility (logP ~2.5–3.0) .
  • Melting Points : Symmetric substitution (e.g., 3,4-dihydroxy on both rings) increases crystallinity and melting points (e.g., 221–222°C vs. 135–136°C for asymmetric derivatives) .

Q. What strategies are recommended for designing derivatives of this compound with enhanced photostability or reduced cytotoxicity?

  • Methodological Answer :

  • Photostability : Introduce electron-withdrawing groups (e.g., fluorine at meta positions) to reduce UV degradation. Test under accelerated light exposure (e.g., 500 W/m² for 48 hours) .
  • Cytotoxicity Mitigation : Replace hydroxyls with prodrug moieties (e.g., acetylated derivatives) that hydrolyze in target tissues. Validate via MTT assays in normal (e.g., HEK293) vs. cancer cells .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.